4-Bromo-5-chloro-2-nitrobenzaldehyde

Description

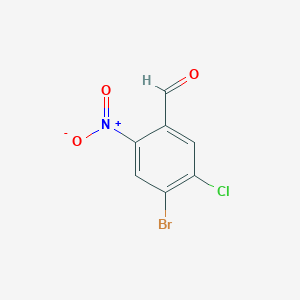

Structure

2D Structure

Properties

IUPAC Name |

4-bromo-5-chloro-2-nitrobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrClNO3/c8-5-2-7(10(12)13)4(3-11)1-6(5)9/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZXCTNJDIYOLKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)Br)[N+](=O)[O-])C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Bromo-5-chloro-2-nitrobenzaldehyde can be synthesized through a multi-step process. One common method involves the nitration of 4-bromo-2-chlorobenzaldehyde, followed by oxidation. The nitration step typically uses a mixture of concentrated nitric acid and sulfuric acid, while the oxidation step can be carried out using oxidizing agents such as manganese dioxide .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale nitration and oxidation processes. These processes are optimized for high yield and purity, using controlled reaction conditions and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5-chloro-2-nitrobenzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

Reduction: The nitro group can be reduced to an amino group.

Substitution: The bromine and chlorine atoms can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as tin(II) chloride and iron powder are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

Oxidation: 4-Bromo-5-chloro-2-nitrobenzoic acid.

Reduction: 4-Bromo-5-chloro-2-aminobenzaldehyde.

Substitution: Various substituted benzaldehydes depending on the nucleophile used.

Scientific Research Applications

Scientific Research Applications

4-Bromo-5-chloro-2-nitrobenzaldehyde has numerous applications across various fields:

Medicinal Chemistry

- Drug Development : Investigated as an intermediate in synthesizing bioactive compounds with potential therapeutic effects.

- Antimicrobial Activity : Exhibits significant antimicrobial properties against various bacterial strains, making it a candidate for new antibiotics .

Analytical Chemistry

- Reagent in Assays : Used as a reagent for detecting and quantifying other compounds in biochemical assays due to its reactive aldehyde group .

Biological Research

- Enzyme Inhibition Studies : Evaluated for its capability to inhibit specific enzymes relevant to metabolic pathways, contributing to research in diabetes management .

- Cytotoxicity Assessment : Demonstrated cytotoxic effects against cancer cell lines, indicating potential use in cancer therapy .

Environmental Chemistry

- Pollutant Studies : Utilized in research related to the degradation of environmental pollutants and their transformation pathways .

Data Table: Biological Activities

| Activity Type | Target | Effect | Reference |

|---|---|---|---|

| Antimicrobial | Various bacterial strains | Inhibition of growth | |

| Anticancer | MCF-7, HeLa | Induction of apoptosis | |

| Enzyme Inhibition | α-glucosidase | Dual inhibition |

Antimicrobial Study

A study conducted on the antimicrobial effects of this compound revealed that it had a minimum inhibitory concentration (MIC) lower than traditional antibiotics like tetracycline, showcasing its potential as a novel antimicrobial agent.

Cytotoxicity Assessment

In vitro tests demonstrated that derivatives of this compound induced significant cytotoxicity at concentrations as low as 10 µM against cancer cell lines such as MCF-7 and HeLa. Mechanistic studies indicated that these compounds triggered apoptosis through activation of caspase pathways.

Enzyme Inhibition Research

Research highlighted that this compound effectively inhibited α-glucosidase with an IC50 value comparable to established inhibitors such as acarbose, suggesting its potential utility in managing postprandial hyperglycemia in diabetic patients.

Mechanism of Action

The mechanism of action of 4-Bromo-5-chloro-2-nitrobenzaldehyde involves its reactivity due to the presence of electron-withdrawing groups (bromine, chlorine, and nitro). These groups make the compound highly reactive towards nucleophiles and electrophiles, facilitating various chemical transformations. The molecular targets and pathways depend on the specific reactions and applications in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The chemical and physical properties of halogenated nitrobenzaldehydes are highly dependent on the positions and types of substituents. Below is a detailed comparison with key analogs:

Table 1: Structural and Functional Comparison

Key Findings from Comparative Analysis

Electronic Effects: The nitro group at position 2 in this compound exerts a strong electron-withdrawing effect, enhancing the electrophilicity of the aldehyde group compared to analogs like 4-bromo-3-nitrobenzaldehyde. This makes it more reactive in condensation and nucleophilic addition reactions . Halogens (Br, Cl) at positions 4 and 5 contribute to steric hindrance and reduced solubility in polar solvents compared to non-halogenated analogs .

Thermal Stability: Nitro-substituted benzaldehydes generally exhibit lower thermal stability due to the destabilizing effect of nitro groups. For example, 4-bromo-3-nitrobenzaldehyde decomposes at 120–130°C, whereas non-nitro derivatives (e.g., 4-bromobenzaldehyde) are stable up to 200°C .

Synthetic Utility :

- The aldehyde group in this compound can undergo further functionalization, such as oxime formation (as seen in 4-bromo-2-nitrobenzaldoxime synthesis ), enabling its use in constructing heterocyclic scaffolds.

Biological Activity

4-Bromo-5-chloro-2-nitrobenzaldehyde is a compound of significant interest due to its diverse biological activities. This article reviews the available literature on its biological effects, including anticancer, antibacterial, and other pharmacological activities, supported by data tables and case studies.

Chemical Structure and Properties

This compound, with the molecular formula C7H3BrClNO3, features a benzaldehyde functional group substituted with bromine, chlorine, and nitro groups. Its structure is critical for its reactivity and biological activity.

1. Anticancer Activity

Recent studies have highlighted the potential of this compound derivatives in anticancer applications. For instance, a Schiff base synthesized from this compound demonstrated significant cytotoxicity against various cancer cell lines, including tongue squamous cell carcinoma (TSCC) and normal gingival fibroblast (NGF) cells. The IC50 values were reported as follows:

| Cell Line | IC50 (µg/mL) | Duration (h) |

|---|---|---|

| Tongue Squamous Cell Carcinoma (TSCC) | 446.68 | 72 |

| Normal Gingival Fibroblast (NGF) | 977.24 | 72 |

The study indicated that the compound induced apoptosis in cancer cells, as evidenced by DAPI staining which showed nuclear fragmentation in treated cells compared to controls .

2. Antibacterial Activity

The compound has also been evaluated for its antibacterial properties. Research indicates that derivatives of this compound exhibit activity against both Gram-positive and Gram-negative bacteria. Specific derivatives have shown promising results in inhibiting bacterial growth, suggesting potential applications in treating bacterial infections .

3. Other Pharmacological Activities

Beyond anticancer and antibacterial effects, this compound has been implicated in various other biological activities:

- Antiparasitic : Some studies suggest that related compounds may possess antiparasitic properties.

- Cholinesterase Inhibition : Certain derivatives have been shown to inhibit cholinesterase activity, indicating potential use in treating neurodegenerative diseases .

Case Study 1: Anticancer Mechanism

A recent case study involved the synthesis of a novel Schiff base from this compound, which exhibited significant cytotoxic effects on TSCC cells. The mechanism was attributed to the azomethine group (-HC=N-) present in the structure, which is known to enhance biological activity through interactions with cellular targets .

Case Study 2: Antibacterial Efficacy

Another study focused on the antibacterial efficacy of a derivative of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a dose-dependent inhibition of bacterial growth, with minimum inhibitory concentrations (MICs) suggesting effective therapeutic potential .

Q & A

Q. Basic

- NMR (¹H/¹³C): Identifies substituent positions via coupling patterns and chemical shifts (e.g., aldehyde proton at ~10 ppm).

- IR Spectroscopy: Confirms aldehyde (C=O stretch ~1700 cm⁻¹) and nitro groups (asymmetric/symmetric stretches ~1520/1350 cm⁻¹).

- Mass Spectrometry: Validates molecular weight via molecular ion peaks (e.g., [M+H]⁺).

- X-ray Crystallography: Resolves structural ambiguities using SHELXL for refinement .

How to resolve discrepancies in melting point data reported for this compound across studies?

Advanced

Discrepancies may arise from polymorphic forms or impurities. Differential Scanning Calorimetry (DSC) identifies polymorphs, while High-Performance Liquid Chromatography (HPLC) assesses purity. Recrystallization from divergent solvents (e.g., DCM/hexane vs. ethanol) isolates distinct crystalline forms. Cross-referencing with single-crystal XRD data ensures consistency .

What challenges arise in crystallographic refinement of this compound using SHELXL?

Advanced

Heavy atoms (Br, Cl) cause absorption effects, requiring multi-scan corrections. Nitro group disorder is addressed via constrained refinement (e.g., AFIX commands). High-resolution data (<0.8 Å) and TWIN commands for twinned crystals improve accuracy. SHELXL’s robust algorithms handle anisotropic displacement parameters for halogens .

What are common side reactions during the synthesis of this compound?

Q. Basic

- Over-nitration: Leads to dinitro byproducts; mitigated by controlled HNO₃ stoichiometry and low temperatures.

- Aldhyde Oxidation: Forms carboxylic acid derivatives; prevented by inert atmospheres or protective groups (e.g., acetal formation) during nitration .

How to design a kinetic study to determine the rate-determining step in the halogenation sequence?

Advanced

Use in situ FTIR or GC-MS to monitor intermediate concentrations. Vary halogenation order (Br before Cl vs. Cl before Br) and apply Eyring analysis to calculate activation parameters (ΔH‡, ΔS‡). Arrhenius plots derived from rate constants at multiple temperatures identify the rate-determining step .

What solvent systems are optimal for recrystallizing this compound?

Basic

Ethanol/water (3:1 v/v) or dichloromethane/hexane mixtures yield high-purity crystals. Conduct solubility tests at 25°C and 0°C to optimize recovery (>90%) and minimize co-solvent use. Slow cooling rates (1–2°C/min) enhance crystal quality .

Notes

- Data Sources: Excluded unreliable platforms (e.g., Benchchem). Relied on crystallography software (SHELX) , synthetic protocols , and spectroscopic validation .

- Methodology: Emphasized experimental design (e.g., kinetic studies, polymorph analysis) and data contradiction resolution.

- Advanced vs. Basic: Differentiated by technical depth (e.g., computational modeling vs. recrystallization protocols).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.